An In-depth Technical Guide to the Chemical Structure and Properties of Dane Salts
An In-depth Technical Guide to the Chemical Structure and Properties of Dane Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dane salts, a class of chemical intermediates crucial in the synthesis of semi-synthetic β-lactam antibiotics. The focus is on their chemical structure, physicochemical properties, and the methodologies for their preparation.
Introduction to Dane Salts
Dane salts are protected forms of α-amino acids, primarily used in the synthesis of penicillins and cephalosporins like ampicillin, amoxicillin, and cefadroxil.[1][2] The "Dane salt" nomenclature refers to the enamine adduct formed between an α-amino acid and a β-dicarbonyl compound, typically an acetoacetic ester. This reaction protects the amino group of the amino acid, allowing for subsequent chemical transformations at the carboxyl group without the need for traditional protecting groups that require harsh removal conditions. The resulting enamine is deprotonated with a base (commonly potassium or sodium hydroxide) to form a stable, crystalline salt.
The most common Dane salts are derived from D-(-)-α-phenylglycine and D-(-)-α-(4-hydroxyphenyl)glycine, as these are key building blocks for widely used antibiotics.
Chemical Structure and Nomenclature
The generalized chemical structure of a Dane salt is that of a potassium or sodium (M+) salt of an N-vinyl-substituted amino acid. The vinyl group is part of an enamine system derived from a β-ketoester.
The core reaction involves the condensation of an amino acid with a β-ketoester, such as ethyl acetoacetate, to form an enamine. This enamine exists in equilibrium with its tautomeric imine form, but the enamine is generally favored. The acidic proton on the carboxyl group and the weakly acidic N-H proton are neutralized by a base (e.g., potassium hydroxide) to yield the Dane salt.
For example, the reaction of D-(-)-α-phenylglycine with ethyl acetoacetate in the presence of a potassium base yields Potassium (2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate, a common Dane salt.
Key Structural Features:
-
Chiral Center: The α-carbon of the original amino acid retains its stereochemistry, which is crucial for the biological activity of the final antibiotic product.
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Enamine Moiety: The N-C=C-C=O conjugated system is the defining feature of the Dane salt. This delocalized π-system contributes to the stability of the compound.
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Salt Form: The presence of a cation (typically K+ or Na+) makes these compounds crystalline solids that are often easier to handle and purify than their free-acid counterparts.
Physicochemical and Spectroscopic Data
Quantitative data for common Dane salts are summarized below. It is important to note that the term "Dane Salt" can refer to several related compounds, so careful attention must be paid to the specific amino acid and β-ketoester used in its synthesis.
Physical Properties
| Property | D-(-)-α-Phenylglycine Ethyl Potassium Dane Salt | D-(-)-α-(4-Hydroxyphenyl)glycine Methyl Potassium Dane Salt |
| CAS Number | 961-69-3 | 69416-61-1 |
| Molecular Formula | C₁₄H₁₆KNO₄[3] | C₁₃H₁₄KNO₅[3] |
| Molecular Weight | 301.38 g/mol | 303.35 g/mol [3] |
| Appearance | White to off-white crystalline powder[3] | White or almost white crystalline powder |
| Melting Point | ~229-234 °C (decomposes)[3] | >232 °C (decomposes)[4][5] |
| Specific Rotation [α]D²⁰ | -78° to -82° (c=1, 1N HCl) | Not available |
| Solubility | Highly soluble in water, slightly soluble in ethanol.[3] | Soluble in DMSO and Methanol.[4] |
Spectroscopic Data (Predicted)
Infrared (IR) Spectroscopy:
The IR spectrum of a Dane salt is expected to be significantly different from the starting amino acid. The characteristic zwitterionic absorptions of the amino acid will be absent. Key expected peaks include:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | ~3200-3300 | Broad, indicating hydrogen bonding. |
| C-H Stretch (Aromatic) | ~3000-3100 | Sharp peaks. |
| C-H Stretch (Aliphatic) | ~2850-2980 | |
| Asymmetric COO⁻ Stretch | ~1590-1620 | Strong absorption from the carboxylate. |
| C=C Stretch (Enamine) | ~1630-1660 | Strong, conjugated C=C bond. |
| C=O Stretch (Ester) | ~1650-1680 | Lower frequency than a typical ester C=O (~1735 cm⁻¹) due to conjugation with the enamine system. |
The spectrum of ethyl acetoacetate enolate shows a broad, strong band around 1600-1660 cm⁻¹ due to the overlapping C=C and C=O stretching vibrations of the delocalized system.[6] A similar pattern is anticipated for Dane salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
The NMR spectrum will clearly show the formation of the enamine structure.
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¹H NMR:
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A characteristic singlet for the vinyl proton (C=CH) is expected in the region of 4.5-5.5 ppm.
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The α-proton of the amino acid residue will appear as a singlet or doublet around 4.0-5.0 ppm.
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The methyl group attached to the double bond (from the acetoacetate moiety) will be a singlet around 1.8-2.3 ppm.
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Aromatic protons will be in their usual region of 7.0-7.5 ppm.
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The ethyl group of the ester will show a quartet and a triplet.
-
-
¹³C NMR:
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The two carbons of the C=C double bond are expected to appear in the vinylic region, with the β-carbon (attached to the nitrogen) around 160-170 ppm and the α-carbon around 80-90 ppm.
-
The ester carbonyl carbon will be in the range of 165-175 ppm.
-
The carboxylate carbon (COO⁻) will be around 175-185 ppm.
-
The α-carbon of the amino acid residue will be in the range of 55-65 ppm.
-
Experimental Protocols
The synthesis of Dane salts is typically a one-pot reaction. Below are representative protocols derived from the patent literature for the preparation of two common Dane salts.
Synthesis of D-(-)-α-Phenylglycine Dane Potassium Salt
This procedure is adapted from methodologies described for the synthesis of related compounds.[7]
Materials:
-
D-(-)-α-Phenylglycine
-
Ethyl acetoacetate
-
Potassium hydroxide (or other potassium base like potassium carbonate)
-
Methanol (or Isopropanol)[7]
-
Toluene (optional, for azeotropic water removal)
Procedure:
-
To a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add the chosen alcohol solvent (e.g., Methanol).
-
Add D-(-)-α-Phenylglycine and a molar equivalent of potassium hydroxide. Stir the mixture until the solids are dissolved.
-
Gently heat the solution to 60-80 °C.
-
Slowly add 1.0 to 1.15 molar equivalents of ethyl acetoacetate to the reaction mixture over a period of 30-60 minutes.[7]
-
After the addition is complete, maintain the reaction mixture at reflux for 1-3 hours to ensure the reaction goes to completion.[7] Water is formed during the reaction; in some protocols, a co-solvent like toluene is used to azeotropically remove the water, driving the equilibrium towards the product.
-
After the reflux period, cool the reaction mixture to 0-5 °C to induce crystallization of the Dane salt.
-
The precipitated product is collected by filtration.
-
The filter cake is washed with cold solvent (the same alcohol used for the reaction) to remove any unreacted starting materials.
-
The product is dried under vacuum at 50-60 °C to yield the D-(-)-α-Phenylglycine Dane potassium salt as a white crystalline powder.
Synthesis of D-(-)-α-(4-Hydroxyphenyl)glycine Dane Sodium Salt
This procedure is adapted from a patented method for an amide-type Dane salt, illustrating the general applicability of the reaction conditions.[8]
Materials:
-
D-(-)-p-Hydroxyphenylglycine
-
Methyl acetoacetate (or another β-dicarbonyl compound)
-
Sodium hydroxide
-
Methanol
Procedure:
-
Charge a suitable reaction flask with methanol and sodium hydroxide pellets (1.05 molar equivalents relative to the amino acid).
-
Heat the mixture to reflux with stirring until all the sodium hydroxide has dissolved, forming sodium methoxide in situ.
-
Add D-(-)-p-hydroxyphenylglycine (1.0 molar equivalent) to the solution.
-
Follow with the addition of the β-dicarbonyl compound (e.g., methyl acetoacetate, 1.05 molar equivalents).
-
Maintain the reaction mixture at reflux for approximately 30 minutes.
-
After the heating period, allow the mixture to cool while continuing to stir for about an hour.
-
Further cool the mixture to approximately 3 °C and stir for an additional 2-3 hours to maximize precipitation.
-
Collect the precipitated Dane salt by filtration.
-
Wash the product with a small amount of cold methanol.
-
Dry the product in an oven or under vacuum to obtain the final Dane salt.
Logical and Experimental Workflow Visualization
The following diagram illustrates the general synthesis workflow for a Dane salt, from starting materials to the final, purified product.
Caption: General workflow for the synthesis of a Dane Salt.
This guide provides foundational knowledge on the chemical nature of Dane salts. For specific applications, it is recommended to consult detailed patent literature and perform appropriate analytical characterization.
References
- 1. EP0070114A1 - A process for preparing an optically active p-hydroxyphenyl-glycine or a salt thereof - Google Patents [patents.google.com]
- 2. zeshuobiotec.com [zeshuobiotec.com]
- 3. D(-)Alpha-Phenylglycine Ethyl Potassium Dane Salt (E,K) BP EP USP CAS 961-69-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]
- 5. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101665443A - Method for preparing amino acid dane salt - Google Patents [patents.google.com]
- 8. US4231954A - Dane salt and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
